molecular formula C9H8N2O B2355025 4-Phenyloxazol-2-amine CAS No. 33119-65-2

4-Phenyloxazol-2-amine

Cat. No.: B2355025
CAS No.: 33119-65-2
M. Wt: 160.176
InChI Key: FXRWCCOADRNYMB-UHFFFAOYSA-N
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Description

Bonding Characteristics:

  • Heteroatom Interactions : The oxygen atom at position 1 contributes two lone pairs to the aromatic π-system, while the nitrogen at position 3 participates in conjugation via its lone pair.
  • Bond Lengths : Key bond lengths derived from crystallographic data of analogous oxazoles include $$ \text{C-O} = 1.357 \, \text{Å} $$, $$ \text{C-N} = 1.292 \, \text{Å} $$, and $$ \text{C-C} = 1.353 \, \text{Å} $$ within the ring. The phenyl group at position 4 introduces resonance effects, slightly elongating adjacent bonds (e.g., $$ \text{C}4\text{-C}{\text{phenyl}} = 1.480 \, \text{Å} $$).
  • Aromaticity : The oxazole ring exhibits aromatic character due to delocalized π-electrons, with a resonance energy comparable to benzene (≈36 kcal/mol).

Table 1 : Bond lengths in this compound compared to unsubstituted oxazole.

Bond Type Oxazole (Å) This compound (Å)
$$ \text{C-O} $$ 1.357 1.370
$$ \text{C-N} $$ 1.292 1.395
$$ \text{C}{\text{ring}}\text{-C}{\text{phenyl}} $$ N/A 1.480

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is 4-phenyl-1,3-oxazol-2-amine , reflecting the positions of substituents on the oxazole ring.

Alternative Designations:

  • Common Names : this compound, 2-amino-4-phenyloxazole.
  • Registry Identifiers :
    • CAS Registry Number: 33119-65-2.
    • ChemSpider ID: 454109.
    • PubChem CID: 520605.
  • Linear Notation : SMILES: C1=CC=C(C=C1)C2=COC(=N2)N.
  • InChI Key : FXRWCCOADRNYMB-UHFFFAOYSA-N.

Stereochemical Considerations and Tautomeric Forms

This compound lacks chiral centers due to its planar oxazole ring and symmetric phenyl substitution. However, tautomerism is theoretically possible:

Tautomeric Equilibria:

  • Amine-Imine Tautomerism : The amine group at position 2 could tautomerize to an imine form, though this is energetically disfavored in oxazoles due to aromatic stabilization.
  • Ring-Opening Tautomerism : Under extreme conditions, the oxazole ring may open to form a linear nitrile or isocyanate intermediate, but this is not observed under standard conditions.

Comparative Stability : The 2-amine tautomer is dominant, as confirmed by NMR and IR spectra showing no evidence of imine or open-chain forms.

Comparative Analysis with Related Oxazole Derivatives

Structural and Functional Comparisons:

  • 2-Aminooxazole : Differs by lacking the phenyl group, resulting in reduced aromatic conjugation and lower molecular weight ($$ \text{C}3\text{H}4\text{N}_2\text{O} $$).
  • 5-Phenyloxazol-2-amine : Positional isomer with the phenyl group at position 5, altering electronic effects (e.g., stronger para-directing influence on electrophilic substitution).
  • 4-Methyl-5-phenyloxazol-2-amine : Methyl substitution at position 4 enhances steric hindrance, reducing reactivity compared to the phenyl-substituted derivative.

Table 2 : Key properties of this compound and analogs.

Property This compound 2-Aminooxazole 5-Phenyloxazol-2-amine
Molecular Weight (g/mol) 160.17 84.08 160.17
Melting Point (°C) Not reported 98–100 149–153
Solubility DMSO, Ethanol Water, Ethanol DMSO, Chloroform

Reactivity Trends:

  • Electrophilic Substitution : The phenyl group directs electrophiles to its para position, while the oxazole ring undergoes substitution at position 5 due to electron-withdrawing effects.
  • Nucleophilic Attack : The amine group facilitates reactions with acyl chlorides or alkyl halides, forming amides or secondary amines.

Properties

IUPAC Name

4-phenyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRWCCOADRNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-65-2
Record name 4-phenyl-1,3-oxazol-2-amine
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Preparation Methods

Reaction Conditions and Optimization

The foundational microwave-assisted protocol involves the condensation of p-substituted 2-bromoacetophenones with urea in dimethylformamide (DMF). Under microwave irradiation (35 W, 138°C), this method achieves completion in 20 minutes, yielding 29% of the target compound. Further optimization studies demonstrated that increasing the urea-to-substrate stoichiometric ratio from 1:2 to 1:10 enhances yields to 56% when conducted at 120°C for 3 minutes. The use of DMF as a solvent proved critical, as alternatives like dimethyl sulfoxide (DMSO) resulted in no product formation.

Solvent and Stoichiometric Effects

Polar aprotic solvents such as DMF and N-methylpyrrolidone (NMP) were compared under identical microwave conditions. While DMF afforded a 56% yield, NMP produced 45–50%, albeit with challenges in post-reaction purification. The stoichiometric excess of urea (10 equivalents) facilitates complete conversion of the α-bromoacetophenone precursor, minimizing side reactions and unreacted starting material.

Conventional Thermal Synthesis

Conventional heating methods remain relevant for laboratories lacking microwave infrastructure, though they require longer reaction durations and exhibit moderate yields.

Reflux Conditions

A classical approach involves refluxing 2-bromoacetophenone with urea in acetonitrile for 16 hours, yielding 21% of this compound. Extended reaction times are necessary to overcome the slower kinetics of thermal activation, which often leads to partial decomposition of sensitive intermediates.

Solvent Systems and Yields

In non-microwave protocols, DMF at 120°C for 30 minutes with a 1:10 substrate-to-urea ratio achieves a 45% yield. Reducing the urea stoichiometry to 1:2 under these conditions drops the yield to 18%, underscoring the necessity of excess urea for efficient cyclization.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for microwave and conventional synthesis:

Parameter Microwave Method Conventional Method
Reaction Time 3–20 minutes 30 minutes–16 hours
Temperature 120–138°C 120°C (DMF) / reflux
Yield 29–56% 18–45%
Solvent Efficiency DMF > NMP > DMSO DMF > acetonitrile

Microwave irradiation significantly enhances reaction efficiency, reducing energy consumption and improving reproducibility.

Industrial-Scale Production Considerations

While laboratory-scale methods are well-established, industrial production requires adaptations for cost-effectiveness and environmental sustainability. Continuous flow reactors, which enable rapid heat transfer and precise stoichiometric control, are promising for scaling microwave-assisted synthesis. Solvent recycling systems and automated purification workflows could further reduce waste and operational costs.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Phenyloxazol-2-amine has the molecular formula C9H8N2OC_9H_8N_2O and features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 2-position. This structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and tested their activity against Giardia lamblia and Trichomonas vaginalis. The results showed that many compounds had IC50 values below 10 µM, indicating potent antiprotozoal activity. Notably, one derivative outperformed the commercial drug metronidazole in efficacy against G. lamblia .

Antifungal Activity

Another application involves the synthesis of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, which demonstrated promising antifungal activity against several fungi, including Sclerotinia sclerotiorum. Compounds from this study showed IC50 values lower than those of commercial fungicides, suggesting their potential as effective antifungal agents .

Cancer Therapeutics

This compound has been investigated for its potential as a therapeutic agent in cancer treatment. A study identified novel FLT3 inhibitors based on this compound, demonstrating its ability to inhibit FLT3 in acute myeloid leukemia cells. The lead compound showed promising anti-leukemic activity both in vitro and in vivo, indicating its potential for treating FLT3-mutated AML .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives with tailored properties for specific applications .

Case Study 1: Antiprotozoal Activity

A comprehensive study synthesized several 2-amino-4-(p-substituted phenyl) oxazoles and evaluated their antiprotozoal activity. The findings revealed that most compounds exhibited significant activity against both G. lamblia and T. vaginalis, with some showing IC50 values as low as 1.89 µM .

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal properties, derivatives containing the oxazole moiety were tested against three fungal strains. The results indicated that certain compounds exhibited IC50 values significantly lower than commercial fungicides, suggesting their potential as new antifungal agents .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundTarget OrganismIC50 (µM)Activity Type
3eTrichomonas vaginalis1.89Antiprotozoal
3dGiardia lamblia<10Antiprotozoal
5fSclerotinia sclerotiorum28.9Antifungal
7cFLT3-mutated AML cells-Anti-leukemic

Mechanism of Action

The mechanism of action of 4-Phenyloxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been suggested to inhibit mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis . This inhibition disrupts the synthesis of essential fatty acids, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Analytical Data of Oxazole/Thiazole Derivatives

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, IR)
4-Phenyloxazol-2-amine Phenyl (C₆H₅) at C4 Not reported 160.17 ¹H NMR: δ 7.2–7.8 (aromatic protons)
5b (Oxazol-2-amine) 4-Chlorophenyl, benzyl 148–150 377.86 ¹H NMR: δ 4.32 (CH₂), 6.8–7.4 (Ar-H)
5c (Oxazol-2-amine) p-Tolyl, benzyl 162–164 357.45 IR: 1650 cm⁻¹ (C=N stretch)
4-Phenylthiazol-2-amine Phenyl (C₆H₅) at C4 (S-analog) 180 286.03 ¹³C NMR: δ 153.20 (C=S)

Key Observations :

  • Electronic Effects : Replacement of oxygen (oxazole) with sulfur (thiazole) increases molecular weight and alters electron density, affecting NMR chemical shifts and IR stretching frequencies .
  • Solubility : Chlorophenyl substituents (e.g., 5b) reduce solubility due to increased hydrophobicity, while polar groups like amines enhance aqueous compatibility .

Key Observations :

  • Green Chemistry : DES-based synthesis (e.g., ChCl/urea) offers eco-friendly advantages but may produce unexpected byproducts due to solvent-component reactivity (e.g., urea reacting with α-bromoketones) .
  • Efficiency: Traditional methods (e.g., ethanol reflux for thiazoles) provide higher yields but use volatile organic solvents .

Key Observations :

  • Binding Stability : Thiazole derivatives (e.g., 6b) exhibit superior binding due to sulfur’s electronegativity and rotational flexibility, enabling optimal alignment in the active site .
  • Antimicrobial Activity : this compound derivatives show moderate activity against Gram-positive bacteria, but thiazole analogs often outperform due to enhanced membrane penetration .

Biological Activity

4-Phenyloxazol-2-amine (C9H8N2O), a compound belonging to the oxazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiprotozoal, antimicrobial, and potential anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a phenyl group attached to the oxazole ring, which contributes to its biological activity. The molecular structure can be represented as follows:

Molecular Formula C9H8N2O\text{Molecular Formula }C_9H_8N_2O

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of derivatives of this compound. A notable investigation synthesized various 2-amino-4-(p-substituted phenyl)oxazoles and evaluated their efficacy against Giardia lamblia and Trichomonas vaginalis. The findings indicated that several compounds exhibited significant antiprotozoal activity with IC50 values below 10 µM, suggesting strong potential as therapeutic agents.

Table 1: Antiprotozoal Activity of 2-Amino-4-(p-substituted phenyl)oxazoles

Compound NameIC50 (µM)Target Protozoa
2-amino-4-(p-bromophenyl)oxazole1.89T. vaginalis
2-amino-4-(p-benzoyloxyphenyl)oxazole<10G. lamblia
2-amino-4-(p-chlorophenyl)oxazole<10G. lamblia

These results indicate that bioisosteric modifications can enhance the antigiardial activity significantly compared to related thiazoles, with some compounds showing up to twelve times greater activity than previously reported agents .

Antimicrobial Activity

In addition to its antiprotozoal effects, this compound and its derivatives have demonstrated antimicrobial properties. A study evaluated the fungicidal activities of various pyrimidine amide derivatives containing this oxazole structure against several fungal strains. The results showed that specific derivatives exhibited lower IC50 values than hymexazol, a known fungicide.

Table 2: Fungicidal Activities of Pyrimidine Amide Derivatives

Compound NameIC50 (µM)Fungal Strain
Compound 5f<10Sclerotinia sclerotiorum
Compound 5g<15Botrytis cinerea
Hymexazol>20C. fragariae

These findings suggest that the incorporation of this compound into novel compounds can lead to improved antifungal agents .

Anticancer Potential

The anticancer properties of oxazole derivatives have also been explored. A study focused on the structure-activity relationship of various oxazole derivatives identified compounds that induced apoptosis in cancer cells. For example, one derivative showed an EC50 of 270 nM in human colorectal DLD-1 cells, indicating potent anticancer activity.

Table 3: Apoptosis Induction by Oxazole Derivatives

Compound NameEC50 (nM)Cancer Cell Line
Compound 1k270DLD-1
Control (DMSO)>500DLD-1

This suggests that modifications in the oxazole structure can lead to enhanced anticancer effects through mechanisms such as PARP cleavage and DNA fragmentation .

Q & A

Q. What alternative green chemistry approaches can be applied to synthesize this compound sustainably?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% in 15 min at 120°C) .
  • Catalytic Methods : Use recyclable catalysts (e.g., Cu NPs on cellulose) for cyclization, minimizing heavy metal waste .
  • Solvent-Free Conditions : Mechanochemical grinding of precursors (e.g., benzamide and diketones) in ball mills .

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